5-(benzyloxy)-1-methyl-4-oxo-N-(4-sulfamoylphenethyl)-1,4-dihydropyridine-2-carboxamide
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Description
5-(benzyloxy)-1-methyl-4-oxo-N-(4-sulfamoylphenethyl)-1,4-dihydropyridine-2-carboxamide is a useful research compound. Its molecular formula is C22H23N3O5S and its molecular weight is 441.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Properties of Novel Polyamides
Polyamides derived from multi-ring flexible dicarboxylic acids have been synthesized, showing inherent viscosities above 0.51 dL/g and molecular weights ranging from 51,000-211,000. These polymers are amorphous, soluble in polar solvents, and form tough, flexible films. They exhibit high thermal stability with no significant weight loss up to 490°C, indicating potential applications in high-performance materials (Hsiao & Chang, 1996).
Antimicrobial and Analgesic Agents
Compounds derived from visnaginone and khellinone have been synthesized, showing significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties. These findings suggest potential therapeutic applications for pain and inflammation management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Aromatic Polyamides with Ether Links
Aromatic polyamides containing ether and isopropylidene or hexafluoroisopropylidene links have been synthesized, exhibiting good solubility in polar solvents and forming tough, flexible films. These polymers show high glass transition temperatures and excellent thermal stability, suggesting their suitability for advanced material applications (Hsiao & Yu, 1996).
Hypoglycemic Benzoic Acid Derivatives
The structure-activity relationships of hypoglycemic benzoic acid derivatives have been explored, leading to the discovery of repaglinide, a potent therapeutic for type 2 diabetes. This highlights the compound's relevance in medicinal chemistry and drug development (Grell et al., 1998).
properties
IUPAC Name |
1-methyl-4-oxo-5-phenylmethoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-25-14-21(30-15-17-5-3-2-4-6-17)20(26)13-19(25)22(27)24-12-11-16-7-9-18(10-8-16)31(23,28)29/h2-10,13-14H,11-12,15H2,1H3,(H,24,27)(H2,23,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVUYYSLDKCMCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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